molecular formula C14H10BClN2O3 B7956199 {2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Cat. No.: B7956199
M. Wt: 300.51 g/mol
InChI Key: BWDPZJLDIPGCNI-UHFFFAOYSA-N
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Description

{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a suitable precursor to form the oxadiazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields phenols.

    Substitution: Results in substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of {2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid in biological systems involves the interaction of the boronic acid group with enzymes or other proteins. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter protein function .

Properties

IUPAC Name

[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BClN2O3/c16-10-7-5-9(6-8-10)14-17-13(18-21-14)11-3-1-2-4-12(11)15(19)20/h1-8,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDPZJLDIPGCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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